molecular formula C21H26ClN5O3 B2670326 7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851940-03-9

7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2670326
CAS No.: 851940-03-9
M. Wt: 431.92
InChI Key: GIFXKCJCWIXRPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis would involve a detailed study of the methods used to synthesize the compound. This could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and redox reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other compounds .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

  • Facile Synthesis of Substituted Furans, Pyrroles, Thiophenes : Research by Yin et al. (2008) outlines a new approach for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. This synthesis involves a cross-coupling reaction followed by a domino process or a one-pot reaction for various derivatives, showcasing the versatility of such compounds in chemical synthesis (Yin et al., 2008).

  • Preparation of Sulfur-Transfer Agents : Klose et al. (1997) discuss the preparation of sulfur-transfer agents like 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione from 2-cyanoethyl disulfide, demonstrating applications in synthesizing sulfur-containing organic molecules (Klose, Reese, & Song, 1997).

Structural and Photophysical Studies

  • Supramolecular Structures of Dioxane Derivatives : Low et al. (2002) explored the crystal structures of 2,2-dimethyl dioxane derivatives, revealing how weak C-H...O hydrogen bonds form dimers and tubes in the crystal lattice. Such studies contribute to understanding the supramolecular assembly and potential applications in material science (Low et al., 2002).

  • Bioimaging Properties of Rhenium(I) Tricarbonyl Complexes : Carreño et al. (2017) investigated how substituted bidentate and ancillary ligands modulate the bioimaging properties of Re(I) tricarbonyl complexes with yeasts and bacteria. The study highlights the potential of molecular engineering to improve biomarkers for cell imaging applications (Carreño et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include the specific proteins or enzymes it binds to, and the biochemical pathways it affects .

Safety and Hazards

This involves studying any risks associated with the compound. This could include toxicity, flammability, and environmental impact.

Future Directions

Future directions could involve suggesting further studies that could be done on the compound. This could include suggesting new reactions to try, new applications for the compound, or further studies on its mechanism of action .

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-6-5-7-16(22)8-15/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXKCJCWIXRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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